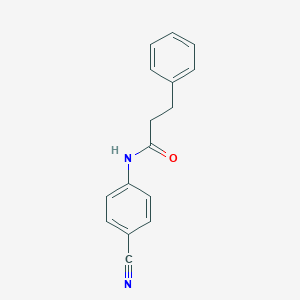

N-(4-cyanophenyl)-3-phenylpropanamide

Description

N-(4-Cyanophenyl)-3-phenylpropanamide is a propanamide derivative characterized by a 3-phenylpropanamide backbone substituted with a 4-cyanophenyl group at the amide nitrogen. The 4-cyanophenyl moiety enhances electronic properties and binding affinity to biological targets due to the electron-withdrawing cyano group, which influences molecular interactions such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C16H14N2O/c17-12-14-6-9-15(10-7-14)18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,18,19) |

InChI Key |

HYFBEZFLVLFBDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Modifications

Example Compound : N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k)

- Key Features : Incorporates a spirocyclic 1-thia-4-azaspiro[4.5]decane system.

- Physical Properties : Melting points range from 68°C to 196°C, with elemental analysis showing close alignment between calculated and observed values (e.g., 8b: C 63.31% calc. vs. 62.78% obs.) .

- Bioactivity : Demonstrated anti-coronavirus activity, likely due to the spirocyclic system enhancing conformational stability and target binding .

| Compound | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 8b | 3-Oxo-1-thia-4-azaspiro[4.5]decane | 68–70 | 90 |

| 8k | 2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decane | 194–196 | 95 |

Comparison : The spirocyclic derivatives exhibit higher thermal stability and bioactivity compared to the parent compound, likely due to rigidified structures that improve pharmacokinetic properties.

Sulfonamide-Functionalized Analogues

Example Compound: 3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide (CAS: 600137-19-7)

Trifluoromethyl/Cyano-Substituted Derivatives

Example Compound: (2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide

- Key Features: Combines cyano and trifluoromethyl groups, creating strong electron-withdrawing effects.

- Bioactivity Relevance : Similar structures are used in androgen receptor antagonists (e.g., bicalutamide derivatives) due to enhanced binding affinity .

Comparison: The trifluoromethyl group improves metabolic stability and bioavailability compared to simpler cyano-substituted analogs .

Chloro/Methyl-Substituted Analogues

Example Compound : N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide

- Key Features : Chloro and methyl groups introduce steric hindrance and lipophilicity.

- Applications : Such substitutions are common in anti-inflammatory agents, where lipophilicity enhances tissue penetration .

Comparison: Chloro-substituted analogs may exhibit higher toxicity but improved target engagement in hydrophobic binding pockets compared to cyano derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.